3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-methylpropiophenone dihydrochloride
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Overview
Description
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a beta-ethoxyphenethyl group and a methylpropiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride involves multiple steps. One common method includes the reaction of 4-methylpropiophenone with beta-ethoxyphenethylamine to form an intermediate, which is then reacted with piperazine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its activity as a monoamine oxidase inhibitor.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): A drug of the phenethylamine class, similar in structure and function.
Substituted Amphetamines: A class of compounds based on the amphetamine structure, including various stimulants and psychoactive agents.
Uniqueness
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-methylpropiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21263-27-4 |
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Molecular Formula |
C24H34Cl2N2O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-methylphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-3-28-24(19-21-7-5-4-6-8-21)26-17-15-25(16-18-26)14-13-23(27)22-11-9-20(2)10-12-22;;/h4-12,24H,3,13-19H2,1-2H3;2*1H |
InChI Key |
YCSCIHCEBBOFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)C.Cl.Cl |
Origin of Product |
United States |
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